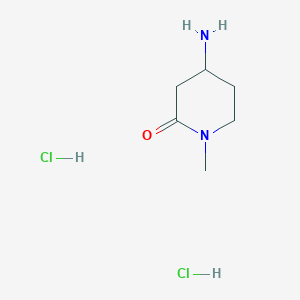

4-Amino-1-methylpiperidin-2-one dihydrochloride

Description

Properties

IUPAC Name |

4-amino-1-methylpiperidin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.2ClH/c1-8-3-2-5(7)4-6(8)9;;/h5H,2-4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEMNZGJUUAMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797374-82-3 | |

| Record name | 4-amino-1-methylpiperidin-2-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Transfer Hydrogenation for Methylation of Piperidine-4-carboxylic Acid Derivatives

- Starting from piperidine-4-carboxylic acid (isonipecotic acid), methylation at the nitrogen can be achieved using transfer hydrogenation conditions .

- This involves reacting the acid with formaldehyde in the presence of a palladium catalyst (e.g., palladium on charcoal) and an acid such as formic acid .

- The reaction is conducted under heat, typically heating the mixture from ambient temperature to about 90–95°C.

- This method efficiently converts piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid, a key intermediate for further transformations.

- The resulting acid can then be converted into its hydrochloride salt by treatment with hydrochloric acid (e.g., 1.5 equivalents).

Reductive Amination and Amino Group Introduction

- The introduction of the amino group at the 4-position can be achieved by reductive amination of 4-piperidone derivatives.

- For example, N-methyl-4-piperidone can be reacted with amines or ammonia derivatives in the presence of mild reducing agents such as triacetoxyborohydride .

- This one-pot procedure allows selective reduction and amination to afford the desired 4-amino substituted piperidinone.

- Subsequent deprotection or salt formation steps yield the target compound or its derivatives.

Salt Formation: Dihydrochloride Preparation

- The free base form of 4-Amino-1-methylpiperidin-2-one is converted into the dihydrochloride salt by reaction with excess hydrochloric acid.

- This salt formation improves the compound’s crystallinity, stability, and solubility, which are important for pharmaceutical applications.

- Typically, 1.5 to 2 equivalents of HCl are used to ensure complete salt formation.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Methylation via transfer hydrogenation | Piperidine-4-carboxylic acid + formaldehyde + Pd/C + formic acid | 90–95 | Ambient pressure, heating from room temp |

| Amination via reductive amination | N-methyl-4-piperidone + amine + triacetoxyborohydride | Room temperature | One-pot, mild reducing agent |

| Salt formation | Free base + HCl (1.5–2 eq) | Ambient | Forms dihydrochloride salt, improves solubility |

Research Findings and Optimization

- The use of transfer hydrogenation is advantageous over direct hydrogenation with gaseous hydrogen, as it avoids specialized equipment and allows milder conditions.

- Catalyst loading above 0.02 wt% palladium enables lower reaction temperatures (~70°C), which reduces discoloration and impurities in the product.

- Reductive amination with triacetoxyborohydride provides high selectivity and yield (~60% reported in similar piperidine derivatives).

- The formation of the dihydrochloride salt is crucial for isolating the compound as a stable crystalline solid suitable for pharmaceutical use.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Yield/Outcome |

|---|---|---|---|---|

| Transfer hydrogenation methylation | Piperidine-4-carboxylic acid | Formaldehyde, Pd/C, formic acid, heat | Mild, no gaseous H2, ambient pressure | High purity 1-methylpiperidine-4-carboxylic acid |

| Reductive amination | N-methyl-4-piperidone | Amine, triacetoxyborohydride, mild conditions | One-pot, selective amination | Moderate to good yield (~60%) |

| Salt formation | Free base of 4-amino-1-methylpiperidin-2-one | Hydrochloric acid (1.5–2 eq), ambient | Stable, crystalline salt | High purity dihydrochloride salt |

The preparation of this compound is well-established through a combination of transfer hydrogenation for N-methylation, reductive amination for amino group introduction, and acid-mediated salt formation. These methods are supported by detailed research and patent literature, emphasizing mild conditions, catalyst efficiency, and product purity. The dihydrochloride salt form ensures pharmaceutical applicability due to enhanced stability and solubility.

This synthesis approach balances operational simplicity, safety, and product quality, making it a robust method for preparing this compound for research and industrial use.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methylpiperidin-2-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced to form different reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

4-Amino-1-methylpiperidin-2-one dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-methylpiperidin-2-one dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine/Pyrrolidinone Derivatives

1-Aminopyrrolidin-2-one Hydrochloride (CAS: 20386-22-5)

- Molecular Formula : C₄H₈ClN₂O

- Molecular Weight : 136.58 g/mol

- Key Differences: Contains a pyrrolidin-2-one ring (5-membered) instead of piperidin-2-one (6-membered). Only one hydrochloride counterion (monohydrochloride) compared to the dihydrochloride form of the target compound. Lower molecular weight and solubility profile due to reduced ring size and charge density .

4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride (CAS: PK00698E-1)

- Molecular Formula : C₁₂H₁₆Cl₂N₂O

- Molecular Weight : 299.18 g/mol

- Key Differences: Features a pyridin-4-yl methanone substituent, enhancing aromatic interactions in drug-receptor binding.

Pharmacologically Active Dihydrochloride Compounds

Vanoxerine Dihydrochloride

- Application: CDK2/4/6 triple inhibitor with anti-cancer activity (IC₅₀: 3.79–4.04 µM in hepatocellular carcinoma models).

- Key Differences :

Trientine Dihydrochloride

- Application : Copper-chelating agent for Wilson’s disease treatment.

- Key Differences: Linear polyamine structure (C₆H₁₈Cl₂N₄) vs. cyclic piperidinone core. Used as a therapeutic agent rather than a synthetic intermediate .

Physicochemical and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Applications |

|---|---|---|---|---|

| 4-Amino-1-methylpiperidin-2-one diHCl | C₇H₁₆Cl₂N₂O | 215.12 | Piperidin-2-one | Drug synthesis, agrochemicals, materials |

| 1-Aminopyrrolidin-2-one HCl | C₄H₈ClN₂O | 136.58 | Pyrrolidin-2-one | Organic synthesis intermediates |

| Vanoxerine diHCl | C₂₃H₂₆Cl₂N₂O | 441.37 | Piperidine derivative | CDK inhibition, cancer therapy |

| S-(2-(Dimethylamino)ethyl) isothiourinium diHCl | C₅H₁₄Cl₂N₃S | 213.16 | Thiourea derivative | Restricted use (sensitizing agent) |

Biological Activity

4-Amino-1-methylpiperidin-2-one dihydrochloride (AMP) is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.

Chemical Structure and Properties

The molecular structure of AMP is characterized by a piperidine ring with an amino group and a carbonyl functionality. This unique arrangement contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 114.17 g/mol |

| Solubility | Soluble in water |

| Melting Point | 150 °C |

Biological Activity Overview

AMP exhibits significant biological activity across several domains:

- Antimicrobial Activity : Research indicates that AMP possesses notable antimicrobial properties, demonstrating effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy suggests potential applications in developing new antibiotics.

- Anti-inflammatory Effects : AMP has been shown to inhibit the production of pro-inflammatory mediators such as interleukins (IL-6 and IL-8). It modulates nitric oxide (NO) production, which plays a crucial role in inflammatory responses.

- Neuropharmacological Potential : The compound interacts with neurotransmitter systems, indicating its relevance for conditions such as depression and anxiety. Further studies are required to elucidate its specific effects on neurotransmitter receptors.

The biological activity of AMP can be attributed to its interaction with various molecular targets:

- Kinesin Spindle Proteins : AMP acts as an inhibitor of kinesin spindle proteins, essential for cell division. This inhibition may be beneficial in cancer research by disrupting mitotic processes.

- Nitric Oxide Synthase : The compound enhances NO production, mediating tumoricidal and bactericidal actions in macrophages.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of AMP derivatives against multiple bacterial strains. For example, derivatives demonstrated significant activity against Staphylococcus aureus and Salmonella typhi, indicating the compound's potential as a lead for antibiotic development .

Anti-inflammatory Research

In vitro studies have shown that AMP can significantly reduce the levels of inflammatory cytokines in cultured cells. One study reported a reduction of IL-6 levels by up to 50% when treated with AMP at specific concentrations, suggesting its utility in inflammatory diseases.

Neuropharmacological Studies

Research involving animal models has indicated that AMP may influence behavioral outcomes associated with anxiety and depression. In a dopamine transporter knockout rat model, AMP treatment resulted in reduced hyperlocomotion, suggesting potential therapeutic applications for psychotic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.